2-(2-hydroxyphenyl)-N-methylacetamide
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)6-7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3,(H,10,12) |
InChI Key |
FSNCWQAANDOQAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 2-(2-hydroxyphenyl)-N-methylacetamide and related acetamide derivatives:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis
Substituent Position and Bioactivity Hydroxyl vs. Amino Groups: The hydroxyl group in this compound enhances hydrogen-bonding capability compared to the amino group in 2-(4-aminophenyl)-N-methylacetamide. This difference may explain variations in solubility and target specificity. For example, the amino derivative is used in drug synthesis due to its reactivity in coupling reactions , while the hydroxyl analogue shows natural product-derived bioactivity . Halogenation Effects: Chlorinated derivatives like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit enhanced antibacterial properties due to increased electrophilicity and membrane permeability . In contrast, non-halogenated compounds like N-methyl-N-(2-methylphenyl)acetamide lack significant bioactivity but are studied for their crystalline packing stability .
Comparatively, thiazole-containing acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) show defined antibacterial activity through enzyme inhibition . Pesticide Relevance: Chlorinated derivatives like 2-chloro-N-phenethylacetamide are precursors in herbicide synthesis (e.g., pretilachlor, alachlor) due to their stability and lipophilicity .
Crystallographic and Stability Studies
- Substituents like thiazole or dichlorophenyl groups induce steric effects and influence molecular packing. For example, 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide forms 1-D chains via N–H⋯N hydrogen bonds, enhancing thermal stability . In contrast, simpler structures like N-methyl-N-(2-methylphenyl)acetamide lack such intermolecular interactions, limiting their utility in crystal engineering .
Q & A
Q. What synthetic methodologies are reported for 2-(2-hydroxyphenyl)-N-methylacetamide, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized using reflux conditions with sodium azide (NaN₃) in toluene:water (8:2) to replace halides with functional groups . Optimization includes adjusting reaction time (5–24 hours), temperature (room temperature to reflux), and base selection (e.g., K₂CO₃ in acetonitrile for improved yield) . Monitoring via TLC with hexane:ethyl acetate (9:1) ensures reaction completion . Purification methods like crystallization (ethanol) or column chromatography are critical for isolating the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly for the hydroxyphenyl and methylacetamide moieties .
- FT-IR : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state analysis .
Q. What are the known biological targets or pathways associated with this compound based on structural analogs?
- Methodological Answer: Structurally similar acetamides exhibit activity against microbial targets (e.g., antifungal via ergosterol biosynthesis inhibition) and cancer pathways (e.g., apoptosis induction via Bcl-2 modulation) . Computational docking of analogs with cytochrome P450 enzymes or kinase domains can guide target identification . Initial screening should include antimicrobial assays (MIC determination) and cytotoxicity studies (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of this compound in vitro?
- Methodological Answer:
- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) to assess Phase I metabolism (CYP450-mediated oxidation) .
- LC-MS/MS Analysis : Quantify metabolites and calculate half-life (t₁/₂) using kinetic studies .
- Enzyme Inhibition Studies : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. What strategies are effective in resolving contradictions between reported biological activities of this compound?
- Methodological Answer:
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Orthogonal Validation : Use multiple assays (e.g., ATP-based viability and caspase-3 activation for apoptosis) to confirm activity .
- Structural-Activity Relationship (SAR) Studies : Modify functional groups (e.g., hydroxyl or methyl positions) to isolate bioactive motifs .
Q. How can computational chemistry predict the binding affinity of this compound with target proteins?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., COX-2 or EGFR) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding values .
Q. What in vitro models are appropriate for assessing the neuroprotective potential of this compound?
- Methodological Answer:
- SH-SY5Y Neuronal Cells : Expose to oxidative stress (H₂O₂) and measure viability via MTT assay .
- Glutamate-Induced Excitotoxicity : Quantify calcium influx (Fluo-4 AM dye) and mitochondrial membrane potential (JC-1 assay) .
- Microglial Activation Models : Monitor TNF-α/IL-6 secretion in LPS-stimulated BV-2 cells .
Data Contradiction and Optimization
Q. How can reaction yields be improved during scale-up synthesis of this compound?
- Methodological Answer:
- Solvent Optimization : Replace toluene with DMF for better solubility of intermediates .
- Catalyst Screening : Test Pd/C or CuI for coupling reactions to reduce side products .
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer .
Q. What analytical approaches reconcile discrepancies in reported NMR data for this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
